molecular formula C23H34O7 B1255774 6-Hydroxysporotricale

6-Hydroxysporotricale

Cat. No.: B1255774
M. Wt: 422.5 g/mol
InChI Key: LWNNVKZBAGYIMH-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its synthesis likely involves regioselective hydroxylation, a common strategy in modifying polycyclic aromatic systems to improve pharmacokinetic profiles.

Properties

Molecular Formula

C23H34O7

Molecular Weight

422.5 g/mol

IUPAC Name

(3R)-4,5-dihydroxy-3-[(13R)-13-hydroxy-10-oxotetradecyl]-7-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C23H34O7/c1-15(24)12-13-16(25)10-8-6-4-3-5-7-9-11-18-20-21(23(28)30-18)19(29-2)14-17(26)22(20)27/h14-15,18,24,26-27H,3-13H2,1-2H3/t15-,18-/m1/s1

InChI Key

LWNNVKZBAGYIMH-CRAIPNDOSA-N

Isomeric SMILES

C[C@H](CCC(=O)CCCCCCCCC[C@@H]1C2=C(C(=CC(=C2C(=O)O1)OC)O)O)O

Canonical SMILES

CC(CCC(=O)CCCCCCCCCC1C2=C(C(=CC(=C2C(=O)O1)OC)O)O)O

Synonyms

6-hydroxysporotricale

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6.17-Hydroxypregnenolone

A steroid derivative, 6.17-hydroxypregnenolone, shares a hydroxylation motif but differs significantly in backbone structure and biological function. Unlike 6-hydroxysporotricale, which is hypothesized to target fungal pathways, 6.17-hydroxypregnenolone is involved in steroidogenesis and adrenal hormone synthesis. Key differences include:

Property 6-Hydroxysporotricale (Hypothetical) 6.17-Hydroxypregnenolone
Core Structure Polycyclic aromatic Steroidal
Solubility (Water) Moderate (predicted) Low
Biological Target Fungal enzymes Cytochrome P450 enzymes

Sodium 6-Methylpyridin-2-ylcarbamodithioate (HL)

This dithiocarbamate compound, synthesized by Reddy et al. (2023), shares functional groups (e.g., hydroxyl and sulfur-containing moieties) that may parallel 6-hydroxysporotricale’s reactivity. However, HL’s metal-chelating properties and applications in coordination chemistry contrast with 6-hydroxysporotricale’s presumed antifungal role. HL’s stability in aqueous solutions and its spectroscopic signatures (e.g., UV-Vis absorption at 320 nm) provide a benchmark for characterizing understudied compounds like 6-hydroxysporotricale .

Cyproheptadine-Related Compounds

Cyproheptadine hydrochloride and its hydroxylated analogs (e.g., 5H-Dibenzo[a,d]cycloheptene derivatives) demonstrate how hydroxylation impacts pharmacological activity. For instance, hydroxylation at specific positions reduces antihistamine activity but enhances metabolic clearance . Applying this to 6-hydroxysporotricale, the 6-hydroxyl group may similarly modulate bioavailability or toxicity compared to non-hydroxylated sporotricale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxysporotricale
Reactant of Route 2
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